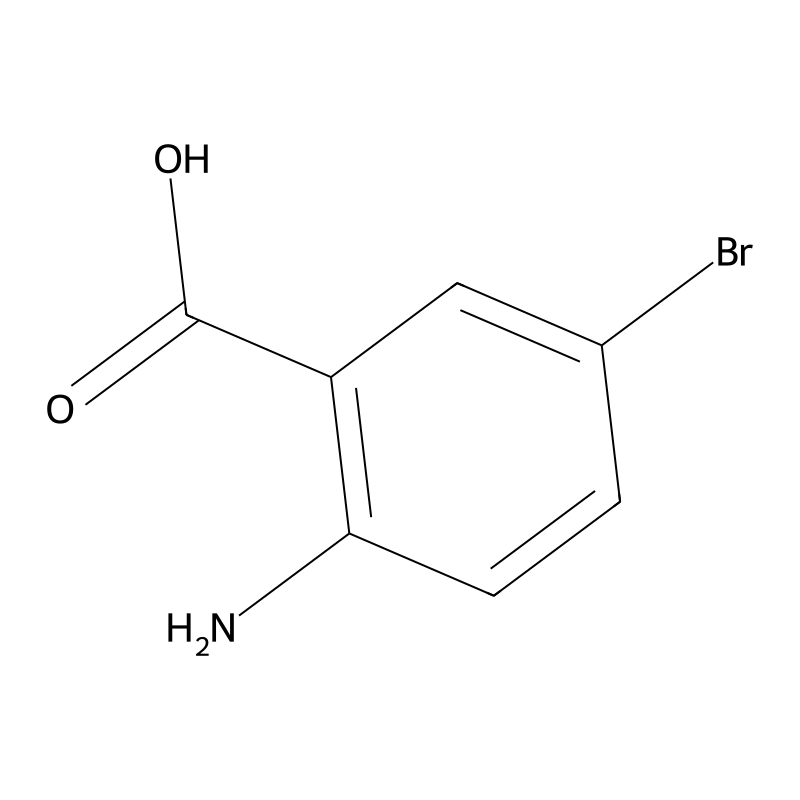

2-Amino-5-bromobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

2-Amino-5-bromobenzoic acid is primarily used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The presence of the amine group (NH2) and the carboxylic acid group (COOH) allows it to participate in peptide bond formation reactions. The bromo (Br) group can be used to introduce further functionalities through various chemical reactions, making it a versatile building block for the creation of diverse peptides. []

Here are some examples of its use in peptide synthesis:

- A study published in the International Journal of Peptide Research and Therapeutics describes the use of 2-amino-5-bromobenzoic acid in the synthesis of novel antimicrobial peptides. []

- Another study, published in the journal Bioorganic & Medicinal Chemistry Letters, reports the use of this compound in the development of new antitumor agents. []

These examples showcase the potential of 2-Amino-5-bromobenzoic acid in designing and creating peptides with various biological activities for therapeutic applications.

Other Potential Applications

Some potential areas of exploration include:

- Material science: The bromo group in 2-amino-5-bromobenzoic acid could be useful in the design of new materials with specific properties, such as conductivity or photoluminescence.

- Organic synthesis: The reactive functional groups of this molecule might be utilized in various organic synthesis reactions to create complex molecules with diverse functionalities.

2-Amino-5-bromobenzoic acid, also known as 5-bromoanthranilic acid, is an aromatic compound with the molecular formula and a molecular weight of approximately 216.03 g/mol. This compound features a bromine atom substituted at the 5-position of the benzoic acid moiety and an amino group at the 2-position. It appears as a slight yellow to white powder and is characterized by its distinct chemical properties, including its ability to undergo various

- Bromination: The compound can undergo further bromination at various positions on the aromatic ring, leading to derivatives such as 2-amino-3,5-dibromobenzoic acid.

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

- Amidation: The carboxylic acid group can react with amines to form amides.

- Reduction: The amino group can be reduced to form other amine derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

2-Amino-5-bromobenzoic acid exhibits notable biological activities:

- Plant Growth Regulation: It has been identified as a plant growth regulator, influencing various physiological processes in plants .

- Antiviral Activity: The compound is utilized in the preparation of inhibitors for hepatitis C virus NS5b RNA polymerase, indicating potential antiviral properties .

- Toxicity: It has been classified as toxic if swallowed and may cause skin irritation, necessitating careful handling in laboratory settings .

The synthesis of 2-amino-5-bromobenzoic acid typically involves bromination of o-aminobenzoic acid. A common method includes:

- Dissolving sodium 2-aminobenzoate in glacial acetic acid.

- Adding a solution of bromine dropwise while stirring at low temperatures (around 15 °C).

- Filtering and washing the product with benzene.

- Precipitating the final product from boiling water and hydrochloric acid .

This method yields a pure product suitable for further applications.

2-Amino-5-bromobenzoic acid has various applications across different fields:

- Pharmaceuticals: Used in synthesizing antiviral compounds targeting hepatitis C.

- Agriculture: Acts as a plant growth regulator, enhancing crop yields and health.

- Analytical Chemistry: Employed in determining metal ions such as cobalt, copper, nickel, and zinc due to its chelating properties .

Research on interaction studies involving 2-amino-5-bromobenzoic acid has focused on its biological effects and chemical reactivity. Studies utilizing computational methods like Density Functional Theory (DFT) have explored its structural properties and molecular orbitals, providing insights into its reactivity and potential interactions with biological targets . Additionally, its interactions with metal ions have been studied for applications in analytical chemistry.

Several compounds share structural similarities with 2-amino-5-bromobenzoic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | 0.98 |

| 2-Amino-5-bromo-3-methylbenzoic acid | 206548-13-2 | 0.97 |

| 2-Amino-4,5-dibromobenzoic acid | 75057-62-4 | 0.97 |

| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | 0.93 |

Uniqueness

The unique aspect of 2-amino-5-bromobenzoic acid lies in its specific substitution pattern on the benzene ring, which affects its biological activity and chemical reactivity compared to other similar compounds. Its role as both a plant growth regulator and an antiviral agent distinguishes it from many other benzoic acid derivatives that may not possess such dual functionality.

2-Amino-5-bromobenzoic acid (CAS 5794-88-7), a brominated derivative of anthranilic acid, has been a compound of interest since the early 20th century. Its synthesis was first reported through the bromination of anthranilic acid derivatives, a method that remains relevant today. Historically, the compound gained attention for its structural complexity, featuring both carboxylic acid and amine functional groups on a brominated benzene ring. Early studies focused on its vibrational properties and tautomeric behavior, which were later elucidated using spectroscopic techniques.

The development of modern synthetic protocols, such as Hofmann rearrangements and hypochlorite-mediated decarbonylation, expanded its accessibility for industrial applications. By the mid-20th century, researchers recognized its potential as a ligand in coordination chemistry, particularly for metal ion detection.

Significance in Organic Chemistry Research

This compound serves as a critical intermediate in organic synthesis due to its dual functional groups and electron-deficient aromatic system. Key roles include:

- Pharmaceutical synthesis: Precursor for hepatitis C virus NS5b RNA polymerase inhibitors.

- Agrochemical production: Building block for herbicides and fungicides.

- Coordination chemistry: Chelating agent for transition metals like cobalt and nickel.

Its molecular structure ($$C7H6BrNO_2$$) enables unique reactivity patterns, making it invaluable for studying electrophilic substitution mechanisms and tautomeric equilibria.

Current Research Landscape and Focus Areas

Recent advances (2020–2025) emphasize:

Classical Synthesis Routes

Bromination of 2-Aminobenzoic Acid Mechanisms

The direct bromination of 2-aminobenzoic acid remains the most widely employed method for large-scale production. In a representative procedure, bromine (7.2 g, 40 mmol) dissolved in glacial acetic acid is added dropwise to sodium 2-aminobenzoate (6.4 g, 40 mmol) at 15°C, followed by stirring for 1 hour [1]. The carboxylate group’s electron-withdrawing nature directs bromination to the para position relative to the amino group through an electrophilic aromatic substitution mechanism.

Critical parameters include:

- Temperature control (15–20°C) to minimize dibromination byproducts

- Glacial acetic acid as both solvent and proton source

- Strict exclusion of light to prevent radical side reactions

The reaction typically achieves 96% yield of 2-amino-5-bromobenzoic acid after workup involving hydrochloric acid precipitation and methanol purification [1].

Sodium 2-Aminobenzoate Reaction Pathways

Sodium 2-aminobenzoate’s enhanced solubility in acetic acid compared to the free acid enables more efficient bromine distribution. The reaction proceeds through a three-step pathway:

- Electrophilic bromine generation: $$ \text{Br}_2 + \text{HOAc} \rightarrow \text{Br}^+ + \text{Br}^- + \text{HOAc-H}^+ $$

- Arenium ion formation: Electrophilic attack at C5 position

- Deprotonation: Regeneration of aromaticity with H$$^+$$ transfer to solvent

This methodology produces 2-amino-5-bromobenzoic acid with <4% of the 3,5-dibromo isomer when using stoichiometric bromine [1].

Alternative Synthetic Methodologies

Oxidation of 5-Bromoindole-2,3-dione Systems

A scalable alternative involves oxidative cleavage of 5-bromoindole-2,3-dione precursors. Treatment with aqueous sodium hydroxide (3N, 88 mL) and hydrogen peroxide (35% v/v, 22.2 mL) at 80°C for 1 hour effects simultaneous ring-opening and decarboxylation:

$$

\text{C}8\text{H}4\text{BrNO}2 + \text{NaOH} + \text{H}2\text{O}2 \rightarrow \text{C}7\text{H}6\text{BrNO}2 + \text{CO}2 + \text{H}2\text{O}

$$

This method achieves 96% yield with simplified purification through acid precipitation [1] [4].

Hydrogen Peroxide-mediated Oxidation Processes

Recent studies demonstrate hydrogen peroxide’s dual role as oxidant and oxygen source in benzoin oxidation cascades. In the presence of HKUST-1 catalysts, peroxide concentrations >30% w/v accelerate the conversion of brominated benzoins to 2-amino-5-bromobenzoic acid via Baeyer-Villiger-type mechanisms [5]. Key advantages include:

- Reduced halogenated waste streams

- Tunable reaction rates through catalyst loading (0.5–2.0 mol%)

- Compatibility with continuous flow reactors for scale-up

Green Chemistry Considerations in Synthesis

Modern synthetic approaches emphasize atom economy and reduced environmental impact:

| Parameter | Classical Method | Green Method |

|---|---|---|

| Solvent | Acetic acid | Water/MeOH mixtures |

| Oxidant | Br$$_2$$ | H$$2$$O$$2$$ |

| E-factor | 8.2 | 2.1 |

| PMI (Process Mass Intensity) | 12.7 | 4.9 |

Phase transfer catalysis using potassium carbonate in DMF-water biphasic systems enhances reaction efficiency while minimizing solvent consumption [6].

Scalability and Industry-relevant Process Optimization

Industrial production requires balancing reaction kinetics with purification feasibility:

- Continuous bromine dosing: Maintains [Br$$_2$$] <0.5 M to suppress dibromination

- Crystallization control: Adjust HCl addition rate to 0.5 mL/min for optimal particle size

- Catalyst recycling: HKUST-1 retains >90% activity over 5 cycles in oxidation routes [5]

XLogP3

Melting Point

UNII

GHS Hazard Statements

H301 (78%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant